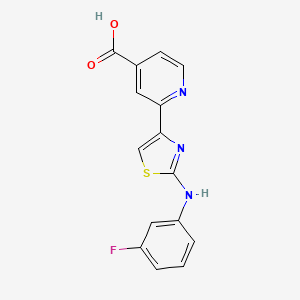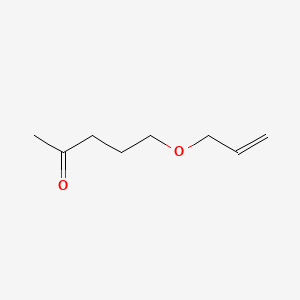
2-(Cyclopentyloxymethyl)-2-methyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentyloxymethyl)-2-methyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a cyclopentyloxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxymethyl)-2-methyl-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of cyclopentylmethanol with 2-methyl-1,3-dioxane-4,6-dione in the presence of a strong acid like sulfuric acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to accelerate the reaction, and purification is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxymethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the dioxane ring, potentially opening it to form linear diols.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the oxygen atoms in the dioxane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Linear diols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopentyloxymethyl)-2-methyl-1,3-dioxane finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in studying enzyme mechanisms due to its unique structure.
Medicine: Investigated for its potential as a drug intermediate or a scaffold for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Cyclopentyloxymethyl)-2-methyl-1,3-dioxane exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The dioxane ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Methyl-1,3-dioxane: Lacks the cyclopentyloxymethyl group, making it less sterically hindered.
Cyclopentylmethanol: Does not contain the dioxane ring, limiting its reactivity in certain contexts.
1,3-Dioxane: A simpler structure without the methyl and cyclopentyloxymethyl substitutions.
Uniqueness: 2-(Cyclopentyloxymethyl)-2-methyl-1,3-dioxane is unique due to the combination of the dioxane ring and the cyclopentyloxymethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and reactivity profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
2-(cyclopentyloxymethyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H20O3/c1-11(13-7-4-8-14-11)9-12-10-5-2-3-6-10/h10H,2-9H2,1H3 |
InChI Key |
AEGOCBSWODAHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCO1)COC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,7-Dimethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B15351526.png)

![methyl (1S,4aS,5aS,6R,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate](/img/structure/B15351530.png)






